N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine

Catalog No.
S6728633
CAS No.
2549028-76-2
M.F
C13H14N4
M. Wt
226.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-...

CAS Number

2549028-76-2

Product Name

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine

IUPAC Name

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

InChI

InChI=1S/C13H14N4/c1-9-4-5-14-8-12(9)10-6-15-13(16-7-10)17-11-2-3-11/h4-8,11H,2-3H2,1H3,(H,15,16,17)

InChI Key

SRIONTQNKUHDNW-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3

Canonical SMILES

CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3

The exact mass of the compound N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine is 226.121846464 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound characterized by the presence of a pyrimidine ring, which is substituted with both a cyclopropyl group and a 4-methylpyridin-3-yl group. This unique structure contributes to its distinct chemical properties and potential biological activities. The compound has a molecular formula of C12H14N4C_{12}H_{14}N_{4} and a molecular weight of approximately 226.28 g/mol .

, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be achieved with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: Typically performed using hydrogen peroxide in the presence of a catalyst.
  • Reduction: Conducted with sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Carried out with nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

  • Oxidation: Formation of N-oxide derivatives.
  • Reduction: Generation of reduced amine derivatives.
  • Substitution: Production of various substituted pyrimidine derivatives.

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine has shown promise in medicinal chemistry, particularly for its potential therapeutic applications. The compound is investigated for its ability to interact with various biological targets, including cytochrome P450 enzymes. Its mechanism of action may involve the inactivation of these enzymes through initial one-electron oxidation followed by cyclopropane ring scission, leading to covalent modification . This interaction may influence metabolic pathways, making it a candidate for further biological studies.

Synthetic Routes

The synthesis of N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine typically involves several key steps:

  • Formation of the Pyrimidine Core: This can be achieved by reacting 2-aminopyrimidine with appropriate reagents under controlled conditions.
  • Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation using cyclopropyl bromide and a base.
  • Suzuki-Miyaura Cross-Coupling: The final step involves a cross-coupling reaction between a boronic acid derivative of 4-methylpyridin-3-yl and the pyrimidine core .

Industrial Production Methods

For industrial applications, optimization of synthetic routes is crucial to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline production processes.

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential therapeutic effects due to its interactions with biological targets.
  • Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Used to explore its effects on cellular pathways and molecular targets .

Research on N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine includes studies on its interactions with cytochrome P450 enzymes and other metabolic pathways. These studies are crucial for understanding the compound's pharmacological profile and potential side effects when used as a therapeutic agent .

Similar Compounds

  • 4-(5-methylpyridin-3-yl)pyrimidin-2-amine: Similar structure but lacks the cyclopropyl group.
  • N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Contains a nitrophenyl group instead of a cyclopropyl group.
  • 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amines: Shares structural similarities but varies in substituents on the pyridine ring.

Uniqueness

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amines' uniqueness lies in its combination of both cyclopropyl and 4-methylpyridin groups, which may confer distinct chemical reactivity and biological properties compared to its analogs . This structural diversity makes it an interesting subject for further research in medicinal chemistry and pharmacology.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

226.121846464 g/mol

Monoisotopic Mass

226.121846464 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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